4,6-Dichloroisoxazolo[5,4-D]pyrimidine
Description
4,6-Dichloroisoxazolo[5,4-d]pyrimidine (CAS: 1197193-09-1) is a fused heterocyclic compound featuring an isoxazole ring fused to a pyrimidine backbone at positions 5,4-d. Its SMILES notation (Clc1nc(Cl)c2c(n1)onc2) highlights the chlorine substituents at the 4- and 6-positions of the pyrimidine ring and the isoxazole oxygen at position 2 . This compound is synthesized with high purity (98.50%) and serves as a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antitumor agents due to its electron-withdrawing chlorine groups, which enhance reactivity and binding affinity .
Structure
2D Structure
Properties
IUPAC Name |
4,6-dichloro-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3O/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFZEUAWGRBDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693901 | |
| Record name | 4,6-Dichloro[1,2]oxazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-09-1 | |
| Record name | 4,6-Dichloro[1,2]oxazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine typically involves the cyclization of pyrimidine derivatives. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloroisoxazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Cyclization Reactions: Formation of fused ring systems through cyclization processes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus oxychloride, phosphorus pentachloride, and polyphosphoric acid . Reaction conditions often involve elevated temperatures and controlled environments to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives and fused ring systems, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Synthesis of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine
The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of isoxazole and pyrimidine rings through cyclization reactions. The use of reagents such as chlorinating agents and various catalysts can enhance yield and selectivity.
Key Reaction Steps:
- Formation of Isoxazole: The initial step involves the condensation of appropriate aldehydes with hydrazines or amidines.
- Pyrimidine Ring Closure: Subsequent reactions lead to the formation of the pyrimidine moiety through cyclization with other heterocyclic components.
The biological activity of this compound has been studied extensively, revealing its potential as an anticancer agent and an inhibitor of various biological pathways.
Anticancer Properties
Recent studies have demonstrated that derivatives of oxazolo[5,4-D]pyrimidines exhibit significant cytotoxicity against several cancer cell lines. For instance:
- Cytotoxicity Testing: A study evaluated the cytotoxic effects of various derivatives against lung adenocarcinoma (A549) and colorectal cancer (HT29) cell lines. The compound showed a half-maximal cytotoxic concentration (CC50) significantly lower than standard chemotherapeutics like cisplatin and 5-fluorouracil .
Table 1: Cytotoxicity Data against Cancer Cell Lines
| Compound | Cell Line | CC50 (µM) | Comparison Drug | CC50 (µM) |
|---|---|---|---|---|
| This compound | HT29 | 58.4 | Cisplatin | 47.2 |
| This compound | A549 | TBD | 5-Fluorouracil | 381.2 |
Other Therapeutic Applications
Beyond oncology, there is growing interest in the use of this compound as:
- Adenosine Receptor Antagonists: These compounds are being explored for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's by modulating adenosine signaling pathways .
- Antiviral Agents: Preliminary studies suggest efficacy against certain viral infections through mechanisms that remain to be fully elucidated .
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer properties involved synthesizing a series of oxazolo[5,4-D]pyrimidines and testing them against multiple cancer cell lines. Results indicated that specific derivatives exhibited potent activity comparable to established chemotherapeutic agents while demonstrating lower toxicity to normal cells .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of adenosine receptor antagonists derived from this compound class. The findings suggested potential benefits in delaying neurodegeneration in preclinical models .
Mechanism of Action
The mechanism of action of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Fused Pyrimidine Derivatives
Key Observations:
- Electronic Effects : The isoxazole ring in this compound introduces a rigid, electron-deficient core, enhancing interactions with ATP-binding pockets in kinases compared to pyrazolo[3,4-d]pyrimidines, which have a more electron-rich pyrazole ring .
- Substituent Influence: Chlorine atoms at positions 4 and 6 improve metabolic stability and hydrophobic interactions, whereas pyrazolo[3,4-d]pyrimidines with hydroxylamino or thiopyrimidine groups (e.g., compound C in Figure 15 ) exhibit altered solubility and redox properties .
Biological Activity
4,6-Dichloroisoxazolo[5,4-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, particularly in oncology and virology.
Synthesis
The synthesis of this compound derivatives typically involves multi-step reactions starting from pyrimidine or oxazole precursors. Various synthetic routes have been explored to optimize yield and purity, with modifications leading to enhanced biological activity.
Antitumor Activity
Research has demonstrated that this compound exhibits potent antitumor properties. A study evaluating various derivatives found that certain compounds showed significant inhibition of cancer cell proliferation across multiple cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N5g | H460 | 5.472 | FGFR1 inhibition |
| N5g | B16F10 | 4.260 | FGFR1 inhibition |
| N5g | A549 | 5.837 | FGFR1 inhibition |
| 3g | HT29 | 58.44 | Cytotoxicity; potential for colorectal cancer treatment |
The compound N5g was identified as having the most potent antitumor activity among the tested derivatives, with effective FGFR1 inhibition leading to apoptosis in cancer cells .
Antiviral Activity
In addition to its antitumor effects, this compound has shown promise as an antiviral agent. It was noted for its ability to inhibit the replication of human herpes virus type-1 (HHV-1) in vitro. The mechanism appears to involve interference with viral replication processes at the cellular level .
Structure-Activity Relationship (SAR)
The SAR studies indicate that structural modifications significantly impact the biological activity of oxazolo[5,4-D]pyrimidine derivatives. Compounds with rigid structures and additional heteroatoms tend to exhibit enhanced potency against cancer cell lines. The presence of specific substituents at the 3-position and modifications on the side chains can also optimize their pharmacological profiles .
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study 1 : A derivative of this compound was evaluated for its efficacy against lung adenocarcinoma (A549) and showed a significant reduction in cell viability compared to standard chemotherapeutics like cisplatin.
- Case Study 2 : Another study focused on its immunosuppressive properties, demonstrating that it can modulate immune responses by inhibiting T-cell proliferation and cytokine production .
Q & A
Q. What are the key synthetic routes for 4,6-dichloroisoxazolo[5,4-d]pyrimidine, and how can purity be optimized?
- Methodological Answer: The synthesis typically involves cyclization reactions using chlorinated precursors. For example, highlights heterocyclic compound synthesis via coupling reactions with tetrazole and pyrazole derivatives. To optimize purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol or acetonitrile. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Purity validation should include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodological Answer: Solubility profiling should use a solvent panel (DMSO, water, ethanol) with UV-Vis spectrophotometry at λmax (~270–300 nm for pyrimidine derivatives). Stability studies under varying pH (2–10) and temperatures (4°C, 25°C, 37°C) require HPLC-UV analysis at timed intervals. notes that storage at 4°C in anhydrous DMSO minimizes degradation over 6 months .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer: Combine ¹H/¹³C NMR (in DMSO-d6 or CDCl3) to assign aromatic protons and heterocyclic carbons. IR spectroscopy confirms C-Cl stretches (~550–650 cm⁻¹). Mass spectrometry (ESI-MS or EI-MS) validates molecular weight (exact mass ~215–220 g/mol, as per ’s SMILES notation). For crystallographic data, single-crystal X-ray diffraction is ideal, as demonstrated in for related pyrimidine derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at chlorinated positions (C-4 and C-6). Frontier Molecular Orbital (FMO) analysis identifies electrophilic sites (LUMO localization). ’s approach for thiazolo-pyridine intermediates can be adapted, using Gaussian or ORCA software .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer: Cross-validate assays under standardized conditions (e.g., MIC for antibacterial studies, IC50 for kinase inhibition). ’s antibacterial evaluation of thiazolo-pyrimidines recommends using reference strains (e.g., S. aureus ATCC 25923) and dual replicates. Conflicting data may arise from impurities; re-test batches with ≥95% purity (HPLC) and control for solvent interference (e.g., DMSO ≤1% v/v) .
Q. How can structure-activity relationships (SAR) be explored for isoxazolo-pyrimidine derivatives?
- Methodological Answer: Synthesize analogs with substituent variations (e.g., -F, -CH3 at C-3) and test in parallel biological assays. ’s pyrazolo-pyrimidine SAR framework applies: use molecular docking (AutoDock Vina) to compare binding affinities against target enzymes (e.g., kinases). Correlate logP (HPLC-measured) with cellular permeability .
Q. What advanced analytical methods quantify trace degradation products in long-term stability studies?
- Methodological Answer: LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile) detects sub-ppm degradation. For chlorinated byproducts, use GC-ECD (electron capture detector). ’s safety guidelines recommend stability-indicating methods validated per ICH Q2(R1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
